HYDROCODONE BITARTRATE

Description

Properties

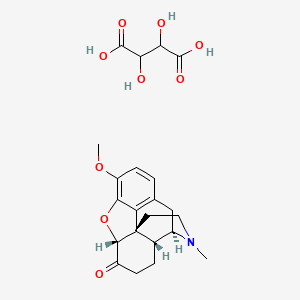

Molecular Formula |

C22H27NO9 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1 |

InChI Key |

OJHZNMVJJKMFGX-RNWHKREASA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hydrocodone Bitartrate in Neuropathic Pain Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Opioid analgesics, such as hydrocodone bitartrate (B1229483), are frequently utilized in clinical practice for the management of various pain states, yet their precise mechanisms and efficacy in the context of neuropathic pain are not fully elucidated, particularly at the preclinical level. This technical guide provides a comprehensive overview of the mechanism of action of hydrocodone bitartrate in established rodent models of neuropathic pain. It details the core molecular interactions, effects on key signaling pathways, and the intricate interplay with neuroinflammatory processes. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes to facilitate further investigation and therapeutic innovation in the field of neuropathic pain.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

This compound primarily exerts its analgesic effects as an agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) densely expressed in the central and peripheral nervous systems. The binding of hydrocodone to MORs initiates a cascade of intracellular events that ultimately dampen neuronal excitability and reduce the transmission of nociceptive signals.

Upon activation, the MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of several downstream effectors, including protein kinase A (PKA), contributing to a decrease in neuronal excitability. Furthermore, MOR activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Concurrently, it inhibits voltage-gated calcium channels, reducing the influx of calcium ions that is critical for the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals.

In the context of neuropathic pain, where central sensitization in the spinal cord dorsal horn plays a crucial role, the activation of MORs by hydrocodone on both presynaptic and postsynaptic neurons can effectively reduce the hyperexcitability that characterizes this pathological state.

Descending Pain Modulatory Pathways

A significant component of hydrocodone's analgesic action involves the enhancement of descending inhibitory pain pathways. These pathways, originating in brainstem regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), project to the spinal cord dorsal horn. By activating MORs in these supraspinal areas, hydrocodone disinhibits these descending pathways, leading to an increased release of inhibitory neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the spinal cord. These neurotransmitters act on their respective receptors on dorsal horn neurons to further suppress the transmission of pain signals.

The Role of Neuroinflammation in Neuropathic Pain and Opioid Action

Neuropathic pain is increasingly recognized as a neuroinflammatory condition characterized by the activation of glial cells, namely microglia and astrocytes, in the spinal cord and other CNS regions. Following peripheral nerve injury, these glial cells become activated and release a plethora of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to the establishment and maintenance of central sensitization and pain hypersensitivity.

While opioids like hydrocodone are potent analgesics, their interaction with the neuroinflammatory environment is complex. Chronic opioid administration can paradoxically lead to glial cell activation, which may contribute to the development of opioid tolerance and opioid-induced hyperalgesia (OIH). This glial activation can counteract the analgesic effects of opioids. Therefore, understanding the impact of hydrocodone on glial cells and cytokine profiles in neuropathic pain models is critical for optimizing its therapeutic use.

Experimental Neuropathic Pain Models

To investigate the efficacy and mechanism of action of this compound in a preclinical setting, several well-established rodent models of neuropathic pain are utilized. These models aim to replicate the key features of clinical neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

Chronic Constriction Injury (CCI)

In the CCI model, loose ligatures are placed around the sciatic nerve, causing a partial nerve injury that leads to the development of robust and persistent pain-like behaviors.

Spinal Nerve Ligation (SNL)

The SNL model involves the tight ligation of one or more spinal nerves (typically L5 and/or L6), resulting in a well-localized and reproducible neuropathic pain state.

Quantitative Efficacy Data of this compound

Table 1: Effect of this compound on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Rat Model

| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNL (Vehicle) | Paw Withdrawal Threshold (g) - Post-SNL (Hydrocodone) | % Reversal of Allodynia |

| Sham + Vehicle | - | 14.5 ± 1.2 | 14.2 ± 1.5 | - | - |

| SNL + Vehicle | - | 14.8 ± 1.0 | 3.8 ± 0.5 | - | 0% |

| SNL + Hydrocodone | [Dose 1] | [Value] | [Value] | [Value] | [Value] |

| SNL + Hydrocodone | [Dose 2] | [Value] | [Value] | [Value] | [Value] |

| SNL + Hydrocodone | [Dose 3] | [Value] | [Value] | [Value] | [Value] |

Data to be populated from future preclinical studies. Values are typically presented as mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia in the Chronic Constriction Injury (CCI) Rat Model

| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CCI (Vehicle) | Paw Withdrawal Latency (s) - Post-CCI (Hydrocodone) | % Reversal of Hyperalgesia |

| Sham + Vehicle | - | 10.2 ± 0.8 | 9.9 ± 1.1 | - | - |

| CCI + Vehicle | - | 10.5 ± 0.9 | 5.1 ± 0.6 | - | 0% |

| CCI + Hydrocodone | [Dose 1] | [Value] | [Value] | [Value] | [Value] |

| CCI + Hydrocodone | [Dose 2] | [Value] | [Value] | [Value] | [Value] |

| CCI + Hydrocodone | [Dose 3] | [Value] | [Value] | [Value] | [Value] |

Data to be populated from future preclinical studies. Values are typically presented as mean ± SEM.

Experimental Protocols

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

A set of calibrated von Frey filaments (e.g., Stoelting Co.).

-

Elevated wire mesh platform.

-

Plexiglas enclosures for animal habituation.

Procedure:

-

Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes prior to testing.

-

Begin with a von Frey filament in the mid-range of forces.

-

Apply the filament to the plantar surface of the hind paw with sufficient force to cause it to bend.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method as described by Chaplan et al. (1994).

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.

Materials:

-

Plantar test apparatus (e.g., Ugo Basile).

-

Glass platform.

-

Plexiglas enclosures.

Procedure:

-

Acclimatize the animals by placing them in the Plexiglas enclosures on the glass platform for at least 15-20 minutes before testing.

-

Position the radiant heat source beneath the plantar surface of the hind paw.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the animal withdraws its paw.

-

A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

-

Several measurements are taken for each paw and averaged.

Visualization of Signaling Pathways and Workflows

Diagram 1: Hydrocodone's Core Mechanism of Action at the Synapse

Caption: Hydrocodone's synaptic mechanism of action.

Diagram 2: Experimental Workflow for Assessing Hydrocodone Efficacy

Caption: Workflow for preclinical evaluation of hydrocodone.

Diagram 3: Hydrocodone's Interaction with Neuroinflammation in Neuropathic Pain

Caption: Hydrocodone's interplay with neuroinflammation.

Future Directions and Conclusion

While this compound is an effective analgesic, its application in neuropathic pain is complex due to the underlying neuroinflammatory mechanisms. This technical guide has outlined the primary mechanism of action through mu-opioid receptor agonism and has provided a framework for its preclinical evaluation. Future research should focus on elucidating the precise dose-dependent effects of hydrocodone on glial activation and cytokine profiles in various neuropathic pain models. A deeper understanding of these interactions will be instrumental in developing more targeted and effective therapeutic strategies for neuropathic pain, potentially through combination therapies that modulate both opioid signaling and neuroinflammation. The protocols and data structures provided herein offer a foundation for such investigations, aiming to bridge the gap between preclinical findings and clinical practice for this challenging pain condition.

An In-depth Technical Guide on the Chemical Synthesis and Purification of Hydrocodone Bitartrate for Research

This technical guide provides a comprehensive overview of the chemical synthesis and purification of hydrocodone bitartrate (B1229483) for research and development purposes. The information is collated from peer-reviewed scientific literature and patent documents, intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Hydrocodone is a semi-synthetic opioid, structurally related to codeine, that functions as an analgesic (pain reliever) and an antitussive (cough suppressant)[1][2][3][4][5]. It is typically administered orally as a bitartrate salt, often in combination with other non-opioid analgesics like acetaminophen[3][4][5]. First synthesized in 1920, hydrocodone is derived from natural opiates such as thebaine or codeine[3][6]. For research and pharmaceutical development, robust and well-characterized methods for its synthesis and purification are essential.

Chemical Synthesis of Hydrocodone

The primary industrial synthesis routes for hydrocodone start from the opium alkaloids thebaine and codeine[6][7].

Thebaine is an attractive precursor for hydrocodone as it is not used therapeutically on its own[7]. The conversion of thebaine to hydrocodone involves the reduction of one of the double bonds and hydrolysis of the enol ether group.

Two common methods are:

-

Two-Step Protocol: This classic approach involves the diimide reduction of thebaine to yield 8,14-dihydrothebaine, which is then subjected to acid-catalyzed hydrolysis to produce hydrocodone[8][9][10][11].

-

One-Pot Synthesis: A more streamlined method involves palladium catalysis in an aqueous medium[8][9][10][11]. In this process, palladium serves a dual role: first, it activates the dienol ether of thebaine, and second, it acts as a hydrogenation catalyst[8][9][10][11]. This can be achieved by treating thebaine in aqueous HCl with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst[9].

Hydrocodone can also be synthesized from codeine. This process involves the isomerization of codeine to codeinone, followed by catalytic hydrogenation. Another approach involves the oxidation of the secondary alcohol in codeine to a ketone[7]. Biotransformation methods using microorganisms like Pseudomonas putida have also been explored to convert codeine to hydrocodone[12].

Purification of Hydrocodone

The crude hydrocodone synthesized requires purification to remove starting materials, by-products, and other impurities. A highly effective method for this is reverse-phase preparative high-performance liquid chromatography (HPLC)[13][14].

The general workflow for purification involves:

-

Feed Preparation: The crude hydrocodone base is dissolved in an aqueous acidic solution, often with tartaric acid, to form the chromatography feed[13].

-

Chromatographic Separation: The acidified solution is passed through a reverse-phase column (e.g., silica (B1680970) particles with an organic ligand)[13][14].

-

Elution: The column is eluted with a mobile phase, typically an aqueous solution of an organic solvent like acetonitrile (B52724) or methanol[13][15]. The components separate based on their affinity for the stationary phase.

-

Fraction Collection: The eluate is collected in fractions. The fractions containing the highly purified hydrocodone are identified and combined[13][14].

Formation of this compound Salt

Once the purified hydrocodone base is obtained, it is converted to its bitartrate salt to improve its stability and solubility for pharmaceutical applications[3].

The process generally involves:

-

Concentration: The purified hydrocodone fractions from chromatography are concentrated by evaporation to prepare for crystallization[13].

-

Salt Formation and Crystallization: The concentrated hydrocodone solution is treated with tartaric acid. An anti-solvent, such as a mixture of ethanol, water, and methanol, is added, and the solution is cooled to induce crystallization of this compound[13][16].

-

Isolation and Drying: The resulting crystalline solids are isolated by filtration, dried, and may be milled to achieve a desired particle size[13]. Different polymorphic forms of this compound can be obtained depending on the crystallization conditions[17][18].

Data Presentation: Synthesis Yields

The following table summarizes reported yields for the synthesis of hydrocodone from thebaine.

| Precursor | Method | Reported Yield | Reference(s) |

| Thebaine | One-Pot: Pd/C catalyst, H₂, 10-20% aq. HCl | 63% | [9] |

| Thebaine | Two-Step: Diimide reduction followed by acid hydrolysis (reported) | 88% | [9] |

| Thebaine | Two-Step: Diimide reduction followed by acid hydrolysis (replicated) | ~65% | [9] |

Experimental Protocols

The following are representative protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

-

Reaction Setup: In a suitable reaction vessel, dissolve thebaine in 10-20% aqueous hydrochloric acid.

-

Catalyst Addition: Add 5% (w/w) of 10% Palladium on Carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Subject the mixture to 1 atmosphere of hydrogen gas with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Extraction: Basify the filtrate and extract the crude hydrocodone into an organic solvent (e.g., chloroform)[19].

-

Isolation: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude hydrocodone.

-

Feed Preparation: Dissolve the crude hydrocodone base in an aqueous solution containing tartaric acid.

-

Chromatography: Load the solution onto a reverse-phase preparative HPLC column.

-

Elution: Elute the column with a gradient of aqueous acetonitrile (or other suitable organic solvent) containing a small amount of acid (e.g., tartaric acid)[14].

-

Fraction Collection: Collect fractions and analyze them (e.g., by analytical HPLC) to identify those containing pure hydrocodone.

-

Concentration: Combine the pure fractions and concentrate the solution by evaporation.

-

Crystallization: To the concentrated solution, add a 3A ethanol mixture (85% ethanol, 10% water, 5% methanol) and cool the mixture to induce crystallization of this compound[13].

-

Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final this compound product must be confirmed using various analytical methods.

-

High-Performance Liquid Chromatography (HPLC): A primary method for determining purity and quantifying the active ingredient. Reversed-phase HPLC with UV detection (e.g., at 214 nm or 283 nm) is commonly used[15][20].

-

Mass Spectrometry (MS): Used to confirm the molecular weight of hydrocodone[21].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical identity of the compound[19].

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups and confirm the structure of the molecule[19].

-

Chiral Separation Techniques: As hydrocodone is a chiral molecule, methods like chiral HPLC or capillary electrophoresis may be necessary to ensure enantiomeric purity[22][23][24].

References

- 1. Hydrocodone | C18H21NO3 | CID 5284569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6512117B1 - Hydromorphone and hydrocodone compositions and methods for their synthesis - Google Patents [patents.google.com]

- 3. This compound (Chapter 22) - The Essence of Analgesia and Analgesics [cambridge.org]

- 4. This compound AND ACETAMINOPHEN TABLETS, USP [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal. | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. WO2006052456A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]

- 14. CA2585533A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]

- 15. Simultaneous assay of this compound and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2016067054A1 - Processs for the formation of hydrocodone bitatrate - Google Patents [patents.google.com]

- 17. WO2016169662A1 - Crystalline salts of this compound - Google Patents [patents.google.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. swgdrug.org [swgdrug.org]

- 20. HPLC determination of four components in this compound a...: Ingenta Connect [ingentaconnect.com]

- 21. This compound AND ACETAMINOPHEN | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 22. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 23. researchgate.net [researchgate.net]

- 24. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Hydrocodone Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of hydrocodone bitartrate (B1229483), a semi-synthetic opioid analgesic. The information presented herein is intended to support research, drug development, and quality control activities.

Molecular Structure

Hydrocodone bitartrate is the bitartrate salt of hydrocodone, a morphinan (B1239233) derivative. The molecule consists of a pentacyclic rigid structure.

Chemical Formula: C₁₈H₂₁NO₃ · C₄H₆O₆[1]

IUPAC Name: (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid[2]

CAS Registry Number: 143-71-5[1]

The structural formula of hydrocodone features a tertiary amine, a ketone group, an ether linkage, and a methoxy-substituted aromatic ring. The bitartrate counter-ion is derived from L-(+)-tartaric acid.

References

An In-depth Technical Guide to the Solubility and Stability of Hydrocodone Bitartrate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of hydrocodone bitartrate (B1229483), a widely used semi-synthetic opioid analgesic and antitussive. Understanding these physicochemical properties is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support research and development efforts.

Solubility Profile of Hydrocodone Bitartrate

The solubility of an active pharmaceutical ingredient (API) is a fundamental parameter that influences its dissolution rate, bioavailability, and the design of dosage forms. This compound exhibits variable solubility in common pharmaceutical solvents. A summary of reported solubility data is presented in Table 1. It is important to note the discrepancies in some reported values, which may arise from variations in experimental conditions such as temperature, pH, and the hydration state of the this compound salt (e.g., hemipentahydrate).

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Citation(s) |

| Water | 1 g in 16 mL (equivalent to ~62.5 mg/mL) | |

| Soluble (62 mg/mL) | [1] | |

| Freely soluble or soluble | ||

| Ethanol | Slightly soluble | |

| Soluble | [1] | |

| Methanol | Sparingly soluble | |

| Chloroform | Insoluble | |

| Ether | Insoluble | |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |

Chemical Stability of this compound

The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods. A summary of this compound's stability under various stress conditions is provided in Table 2.

Table 2: Summary of this compound Stability under Forced Degradation Conditions

| Stress Condition | Procedure | Observed Degradation & Products | Citation(s) |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature to elevated temperatures (e.g., 95°C). | Degradation observed. O-demethylation is a key pathway, converting hydrocodone to its more potent metabolite, hydromorphone. | [3] |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature to elevated temperatures. | Degradation is observed, particularly at higher pH values and temperatures. | |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | Susceptible to oxidation. Potential for the formation of N-oxide and other oxidation products. | [4] |

| Thermal Degradation | Dry heat (e.g., 40-80°C). | Generally stable to thermal stress in solid form, but degradation can occur in solution at elevated temperatures. | |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B). | Photosensitive solid.[1] Protective packaging is recommended. | [1] |

Metabolic Degradation Pathways

In vivo, hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathways include O-demethylation, N-demethylation, and 6-keto reduction. Understanding these pathways is crucial for comprehending the drug's pharmacokinetic profile and potential drug-drug interactions.

References

- 1. Single-dose pharmacokinetics of 2 or 3 tablets of biphasic immediate-release/extended-release this compound/acetaminophen (MNK-155) under fed and fasted conditions: two randomized open-label trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Hydrocodone - Wikipedia [en.wikipedia.org]

- 4. Single- and multiple-dose pharmacokinetics of a this compound extended-release tablet formulated with abuse-deterrence technology in healthy, naltrexone-blocked volunteers. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Hydrocodone Bitartrate in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of hydrocodone bitartrate (B1229483) in common rodent models. The information presented is curated from scientific literature to support preclinical research and drug development efforts. This document details metabolic pathways, quantitative pharmacokinetic parameters, and the experimental protocols utilized to obtain these data.

Metabolism of Hydrocodone in Rodents

Hydrocodone undergoes extensive metabolism in rodents, primarily through pathways analogous to those in humans, though with species-specific enzyme homologs. The principal metabolic routes are O-demethylation, N-demethylation, and 6-keto reduction, followed by conjugation.[1]

In rats, the metabolic conversion of hydrocodone is predominantly characterized by O-demethylation and ketone reduction.[1] The O-demethylation pathway, which converts hydrocodone to its more potent active metabolite, hydromorphone, is mediated by the cytochrome P450 enzyme CYP2D1, the rat homolog of human CYP2D6.[1] N-demethylation to norhydrocodone (B1253062) is another significant pathway. A substantial portion of the metabolites are then cleared through glucuronide conjugation.[1]

The primary metabolic pathways for hydrocodone in rodents are illustrated below.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of hydrocodone has been characterized in various preclinical models. The following tables summarize key quantitative parameters following oral administration. Data for mice remains limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Hydrocodone in Rodents Following Oral Administration

| Species/Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | AUC (ng·h/mL) | Reference |

| Rat (Han Wistar) | 45 | 76.4 ± 17.4 | 0.5 | - | - | [1] |

Note: Comprehensive pharmacokinetic data for other parameters in this study were not available. Cmax was measured at the 0.5h time point.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical research methodologies. Below are detailed descriptions of typical experimental protocols.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley or Han Wistar rats are commonly used for pharmacokinetic studies.[1]

-

Housing: Animals are typically housed in controlled environments with a standard 12-hour light/dark cycle, constant temperature, and humidity. Food and water are provided ad libitum, except when fasting is required for the study protocol.

Drug Administration

Oral administration is most common for hydrocodone bitartrate studies, reflecting its clinical route of use.

-

Method: Oral Gavage

-

Preparation: this compound is dissolved or suspended in a suitable vehicle, such as sterile water or a methylcellulose (B11928114) solution. The dosing volume is calculated based on the animal's body weight, typically not exceeding 10-20 mL/kg for rats.

-

Procedure: The rat is gently restrained, and a stainless steel, ball-tipped gavage needle of appropriate size is attached to a syringe containing the drug formulation. The needle is measured externally from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach. The needle is carefully inserted into the esophagus, and the solution is administered slowly. The animal is monitored for any signs of distress during and after the procedure.

-

Sample Collection and Processing

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Collection: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Common collection sites in rats include the tail vein or saphenous vein.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of hydrocodone and its metabolites in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples undergo a sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. Deuterated internal standards for hydrocodone, hydromorphone, and norhydrocodone are added prior to extraction to ensure accurate quantification.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 analytical column is commonly used.

-

Mobile Phase: A gradient mobile phase is employed, typically consisting of an aqueous component with a modifier like formic acid (to improve ionization) and an organic component like acetonitrile.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI) is used.

-

Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

A typical workflow for a preclinical hydrocodone pharmacokinetic study is depicted below.

References

Hydrocodone Bitartrate: A Deep Dive into Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of hydrocodone bitartrate (B1229483), a widely prescribed semi-synthetic opioid analgesic. By examining its interactions with various opioid and non-opioid receptors, this document aims to offer a detailed understanding of its pharmacological properties, crucial for research and development in pain management and related fields.

Executive Summary

Hydrocodone primarily exerts its analgesic effects as an agonist at the mu (µ)-opioid receptor. Its binding affinity is highest for the µ-receptor, with significantly lower affinity for the delta (δ) and kappa (κ)-opioid receptors, establishing it as a µ-selective opioid agonist. This selectivity is a key determinant of its therapeutic and side-effect profile. Furthermore, hydrocodone's interaction with non-opioid receptors, such as the sigma-1 (σ₁) receptor, may also contribute to its overall pharmacological effects. This guide synthesizes available quantitative data, details experimental methodologies for receptor binding and functional assays, and visualizes the core signaling pathways involved.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind preferentially to one receptor subtype over others.

Opioid Receptor Binding

Hydrocodone demonstrates a clear preference for the µ-opioid receptor. In studies using rat brain homogenates, hydrocodone exhibited a Ki value of 19.8 nM for the µ-opioid receptor.[1] Research on the recombinant human µ-opioid receptor places hydrocodone's Ki value within the range of 1-100 nM .[2]

While specific Ki values for hydrocodone at the delta (δ) and kappa (κ) opioid receptors are not consistently reported in the literature, it is widely acknowledged that hydrocodone possesses a significantly lower affinity for these receptor subtypes.[3][4] Some research indicates that at higher concentrations, hydrocodone can also activate delta and kappa receptors.[4][5] One study noted that hydrocodone inhibited the binding of a radioligand to the δ-opioid receptor by 37% at a given concentration, though a Ki value was not calculated.[6]

The primary active metabolite of hydrocodone, hydromorphone, exhibits a much stronger binding affinity for the µ-opioid receptor, with a reported Ki of 0.6 nM.[1] This suggests that a significant portion of hydrocodone's analgesic effect may be mediated by its conversion to hydromorphone.[1]

Non-Opioid Receptor Binding

Interestingly, hydrocodone has also been shown to interact with the sigma-1 (σ₁) receptor, a non-opioid receptor implicated in various cellular functions and pain modulation. A comprehensive screening study reported a Ki value of 430 nM for hydrocodone at the sigma-1 receptor.

Table 1: Receptor Binding Affinity (Ki) of Hydrocodone and its Metabolite

| Compound | Receptor | Ki (nM) | Species/System |

| Hydrocodone | µ-opioid | 19.8 | Rat brain homogenate[1] |

| µ-opioid | 1 - 100 | Recombinant human[2] | |

| δ-opioid | Lower affinity than µ | - | |

| κ-opioid | Lower affinity than µ | - | |

| Sigma-1 (σ₁) | 430 | Recombinant | |

| Hydromorphone | µ-opioid | 0.6 | Rat brain homogenate[1] |

Note: The lack of consistent, specific Ki values for hydrocodone at the δ and κ opioid receptors in the public domain represents a data gap. The information provided is based on available scientific literature.

Functional Activity Profile

While binding affinity indicates the strength of interaction, functional activity assays measure the biological response elicited by the ligand upon binding to the receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).

Experimental Protocols

The following sections detail standardized methodologies for determining the receptor binding affinity and functional activity of compounds like hydrocodone.

Radioligand Binding Assay for Determining Ki

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., CHO-K1 cells expressing the human µ-opioid receptor).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).

-

Test Compound: Hydrocodone bitartrate or other compounds of interest.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding CPM.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

[³⁵S]GTPγS Binding Assay for Determining Functional Activity

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by agonists.

Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in activating G protein signaling.[9]

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.[9]

-

GDP: Guanosine diphosphate, to ensure the G protein is in its inactive state at the start of the assay.[10]

-

Test Compound: this compound or other agonists.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[9]

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).[9]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[9]

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.[9]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract non-specific binding from all other measurements.

-

Generate Dose-Response Curve: Plot the specific [³⁵S]GTPγS binding as a percentage of the maximal response of a known full agonist against the logarithm of the test compound concentration.

-

Determine EC50 and Emax: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for µ-opioid receptor activation and the general workflows for the experimental protocols described above.

Caption: µ-Opioid Receptor G-protein Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

This compound is a µ-opioid receptor selective agonist, with a binding affinity in the nanomolar range for this receptor. Its significantly lower affinity for δ and κ-opioid receptors underscores its selectivity. The metabolism of hydrocodone to the more potent µ-agonist hydromorphone is a key factor in its overall analgesic efficacy. While the binding profile is relatively well-characterized, a comprehensive understanding of its functional activity at all three opioid receptor subtypes requires further quantitative investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to further elucidate the pharmacology of hydrocodone and to develop novel analgesics with improved therapeutic profiles.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Hydrocodone - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]

- 5. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450 Isoforms CYP2D6 and CYP3A4: A Technical Guide to Their Critical Roles in Hydrocodone Bitartrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocodone bitartrate (B1229483), a widely prescribed semi-synthetic opioid analgesic and antitussive, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4.[1][2] The metabolic pathways governed by these two enzymes are critical determinants of the drug's efficacy and safety profile, leading to the formation of its active metabolite, hydromorphone, and its inactive metabolite, norhydrocodone (B1253062), respectively.[3][4] This technical guide provides an in-depth analysis of the roles of CYP2D6 and CYP3A4 in hydrocodone metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding these interactions is paramount for drug development, clinical pharmacology, and personalized medicine, particularly concerning drug-drug interactions and pharmacogenomic variability.[5][6]

Introduction

Hydrocodone's therapeutic effects are significantly influenced by its metabolic fate. The enzyme CYP2D6 is responsible for the O-demethylation of hydrocodone to hydromorphone, a potent mu-opioid receptor agonist that is substantially more active than the parent drug.[7][8] Conversely, CYP3A4 mediates the N-demethylation of hydrocodone to norhydrocodone, a largely inactive metabolite.[4][9] The balance between these two major metabolic routes can be influenced by several factors, including genetic polymorphisms in the CYP2D6 gene and the co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 activity.[5][6] This guide synthesizes the current understanding of these metabolic processes to inform research and clinical practice.

Metabolic Pathways

The primary oxidative metabolism of hydrocodone is bifurcated, with CYP2D6 and CYP3A4 directing the biotransformation towards distinct metabolites.

-

CYP2D6-Mediated O-Demethylation: This pathway converts hydrocodone to hydromorphone. The analgesic efficacy of hydrocodone is thought to be significantly dependent on this conversion, as hydromorphone exhibits a much higher binding affinity for the mu-opioid receptor.[3][7] Genetic variations in CYP2D6 can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can affect the rate of hydromorphone formation and, consequently, the patient's response to hydrocodone.[4][10]

-

CYP3A4-Mediated N-Demethylation: This is a major metabolic pathway for hydrocodone, leading to the formation of norhydrocodone.[4][9] Norhydrocodone is considered an inactive metabolite and does not contribute significantly to the analgesic effects of hydrocodone.[3] Inhibition or induction of CYP3A4 by other medications can alter the plasma concentrations of norhydrocodone.[4]

Beyond these primary routes, hydrocodone can also undergo 6-keto reduction to dihydrocodeine and dihydroisocodeine.[4] Further metabolism of the primary metabolites also occurs, including glucuronidation of hydromorphone.[4]

Figure 1: Primary metabolic pathways of this compound.

Quantitative Data

The kinetics of hydrocodone metabolism by CYP2D6 and CYP3A4 have been characterized in human liver microsomes. The following tables summarize key quantitative data.

Table 1: Michaelis-Menten Kinetics of Hydrocodone Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Metabolite | K_m_ (μM) | Reference |

| O-demethylation (High Affinity) | CYP2D6 | Hydromorphone | 26 | [11] |

| O-demethylation (Low Affinity) | Unknown | Hydromorphone | 3400 | [11] |

| N-demethylation | CYP3A4 | Norhydrocodone | 5100 | [11] |

K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum.

Table 2: Predicted In Vivo Hepatic Intrinsic Clearance of Hydrocodone

| CYP2D6 Phenotype | Predicted Total Hepatic Clearance (ml x h⁻¹ x kg⁻¹) | Reference |

| Extensive Metabolizer (EM) | 227 | [11] |

| Poor Metabolizer (PM) | 124 | [11] |

These data highlight the significant contribution of CYP2D6 to the high-affinity metabolism of hydrocodone to its active metabolite and the impact of genetic polymorphism on the overall clearance of the drug.

Experimental Protocols

The characterization of hydrocodone metabolism by CYP enzymes typically involves in vitro studies using human liver microsomes or recombinant human CYP enzymes. A generalized experimental workflow is described below.

In Vitro Metabolism Assay Using Human Liver Microsomes

Objective: To determine the kinetics of hydromorphone and norhydrocodone formation from hydrocodone.

Materials:

-

Pooled human liver microsomes (from extensive and poor CYP2D6 metabolizers)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

CYP2D6-specific inhibitor (e.g., quinidine)

-

CYP3A4-specific inhibitors (e.g., ketoconazole (B1673606), troleandomycin)

-

Hydromorphone and norhydrocodone analytical standards

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound at various concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

Quantification: Analyze the formation of hydromorphone and norhydrocodone using a validated LC-MS/MS method with the corresponding analytical standards.

-

Inhibition Studies: To confirm the role of specific CYP isoforms, repeat the assay in the presence of selective inhibitors (quinidine for CYP2D6, ketoconazole for CYP3A4).

-

Data Analysis: Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Figure 2: Generalized workflow for an in vitro hydrocodone metabolism assay.

Drug-Drug Interactions and Pharmacogenomics

The central role of CYP2D6 and CYP3A4 in hydrocodone metabolism makes it susceptible to clinically significant drug-drug interactions and pharmacogenomic variability.

-

CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine, quinidine) can significantly decrease the formation of hydromorphone, potentially reducing the analgesic effect of hydrocodone.[4][5]

-

CYP3A4 Inhibitors and Inducers: Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase hydrocodone plasma concentrations by reducing its clearance to norhydrocodone, which may increase the risk of adverse effects.[4] Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease hydrocodone exposure.

-

CYP2D6 Genetic Polymorphisms: Individuals with reduced or absent CYP2D6 activity (poor metabolizers) will have impaired conversion of hydrocodone to hydromorphone, which may result in inadequate pain relief.[4][10] In contrast, ultrarapid metabolizers may experience an exaggerated response or increased risk of toxicity due to rapid formation of hydromorphone.[4]

Figure 3: Key factors influencing the metabolism of hydrocodone.

Conclusion

The metabolism of this compound is a complex process critically dependent on the functions of CYP2D6 and CYP3A4. CYP2D6-mediated O-demethylation to the active metabolite hydromorphone is a key step for its analgesic activity, while CYP3A4-mediated N-demethylation to norhydrocodone represents a major clearance pathway. The significant inter-individual variability in the activity of these enzymes, due to genetic factors and drug-drug interactions, underscores the importance of a thorough understanding of these metabolic pathways for optimizing hydrocodone therapy and ensuring patient safety. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of hydrocodone metabolism and its clinical implications.

References

- 1. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinPGx [clinpgx.org]

- 5. The Effect of CYP2D6 Drug-Drug Interactions on Hydrocodone Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. forensicrti.org [forensicrti.org]

- 10. CYP2D6 phenotype determines the metabolic conversion of hydrocodone to hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Widely Used Opioid: A Technical Guide to the Discovery and Historical Development of Hydrocodone Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocodone bitartrate (B1229483), a semi-synthetic opioid, has a long and complex history, evolving from its initial synthesis in the early 20th century to becoming one of the most prescribed analgesics in the United States.[1] This technical guide provides an in-depth exploration of the discovery, historical development, and key scientific milestones of hydrocodone bitartrate. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of its chemical synthesis, pharmacological properties, and the evolution of its clinical application and regulatory status.

Discovery and Early Synthesis

Hydrocodone, chemically known as dihydrocodeinone, was first synthesized in Germany in 1920 by Carl Mannich and Helene Löwenheim.[2][3] At the time, the German pharmaceutical company Knoll was seeking to create a more effective and potentially less toxic antitussive and analgesic agent by modifying the chemical structure of codeine, a natural opiate.[4] The synthesis involved the hydrogenation of the codeine molecule.[4] The initial belief was that this modification would result in a compound with a better side-effect profile, particularly concerning gastrointestinal issues.[4]

Historical Development and Clinical Introduction

Following its initial synthesis, hydrocodone was first marketed by Knoll in Germany in February 1924 under the brand name Dicodid.[3] In the United States, concerns were growing in the late 1920s regarding the addictive potential of opiates in cough syrups.[4] This led the U.S. Bureau of Social Hygiene to fund a study by the National Research Council to investigate less addictive alternatives.[4] Dr. Nathan Eddy of the University of Michigan led this research, which included the study of hydrocodone.[4] Eddy's research, which involved ethically questionable tests on animals, identified hydrocodone as a potent analgesic but also noted its significant euphoric effects, suggesting a high potential for addiction.[4]

Despite these early warnings about its addictive nature, hydrocodone was approved for sale in the United States by the Food and Drug Administration (FDA) on March 23, 1943.[2][3][6] It was initially used primarily as an antitussive (cough suppressant).[6] Over the subsequent decades, its use as an analgesic grew, often in combination with non-opioid analgesics like acetaminophen (B1664979) and ibuprofen.[7][8]

A significant turning point in the history of hydrocodone was the sharp increase in its prescription for pain management. By 2012, over 135 million prescriptions for hydrocodone-containing products were dispensed in the U.S., making it the most commonly prescribed drug for acute and chronic pain.[1][9] This widespread use also led to a significant increase in misuse and abuse, prompting stricter regulatory control.[1] On October 6, 2014, the FDA rescheduled hydrocodone products from Schedule III to the more restrictive Schedule II of the Controlled Substances Act.[1]

In recent years, the focus of drug development has shifted towards creating abuse-deterrent formulations of hydrocodone to mitigate the risks of misuse.[10][11][12] These formulations are designed to be more difficult to crush, dissolve, or inject.[13]

Quantitative Pharmacological Data

The pharmacological effects of hydrocodone are primarily mediated through its interaction with opioid receptors. The following tables summarize key quantitative data related to its receptor binding affinity, pharmacokinetic properties, and clinical efficacy.

Table 1: Opioid Receptor Binding Affinity of Hydrocodone and its Metabolite Hydromorphone

| Compound | Receptor | Ki (nM) | Reference |

| Hydrocodone | Mu (μ) | 19.8 | [14] |

| Hydrocodone | Mu (μ) | 1-100 (range) | [15][16] |

| Hydromorphone | Mu (μ) | 0.6 | [14] |

| Hydromorphone | Mu (μ) | <1 (range) | [15][16] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Condition | Reference |

| Bioavailability | ~70% | Oral | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours (Immediate Release) | Fasted | [7] |

| ~6 hours (Extended Release) | Fed | [1] | |

| ~8 hours (Extended Release) | Fasted | [1] | |

| Elimination Half-Life (t½) | ~3.8 hours | Normal Adults | [7] |

| 4.9 hours (Extended Release) | Fed | [1] | |

| 6.5 hours (Extended Release) | Fasted | [1] | |

| Metabolism | Hepatic (CYP2D6, CYP3A4) | - | [3] |

| Excretion | Renal | - | [7] |

Table 3: Efficacy Data from a Phase 3 Clinical Trial of Once-Daily Extended-Release this compound in Chronic Low Back Pain

| Parameter | Hydrocodone ER | Placebo | p-value | Reference |

| Mean Pain Intensity Score (0-10 scale) at 12 weeks | Statistically significant reduction from baseline | Less reduction compared to Hydrocodone ER | 0.0016 | [7] |

| Patients with ≥30% improvement in pain intensity | Majority | - | - | [7] |

| Patients with ≥50% improvement in pain intensity | 48% | - | - | [7] |

Experimental Protocols

Modern Synthesis of Hydrocodone from Thebaine

While the original 1920 protocol is not available, a common modern synthesis route starts with thebaine. The following provides a generalized conceptual methodology based on patent literature.[5]

Objective: To synthesize hydrocodone from thebaine via an 8,14-dihydrothebaine intermediate.

Materials:

-

Thebaine

-

p-Toluenesulfonyl hydrazide (or other diimide source)

-

Alkoxy solvent (e.g., methanol, ethanol)

-

Acidic solution for hydrolysis (e.g., dilute hydrochloric acid)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Apparatus for reflux, extraction, and purification (e.g., chromatography)

Methodology:

-

Formation of 8,14-dihydrothebaine: Thebaine is dissolved in an alkoxy solvent. A solution of p-toluenesulfonyl hydrazide is added to the thebaine mixture. The reaction mixture is heated to generate diimide in situ, which then reduces thebaine to 8,14-dihydrothebaine.[5]

-

Hydrolysis: The resulting 8,14-dihydrothebaine is then subjected to acid-catalyzed hydrolysis. This step cleaves the enol ether group to form the ketone functionality of hydrocodone.[5]

-

Workup and Purification: The reaction mixture is neutralized with a base. The hydrocodone product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude hydrocodone is purified using techniques such as column chromatography.

-

Salt Formation: The purified hydrocodone base is then reacted with tartaric acid to form the more stable and water-soluble this compound salt.

Study of Hydrocodone Metabolism by Cytochrome P450 2D6 (CYP2D6)

Objective: To determine the role of CYP2D6 in the metabolism of hydrocodone to its more potent metabolite, hydromorphone.

Methodology:

-

Participant Selection: Recruit healthy volunteers and genotype them for CYP2D6 to identify extensive metabolizers (EMs) and poor metabolizers (PMs).[17]

-

Study Design: A prospective, parallel-group study.

-

Procedure:

-

Administer a single oral dose of this compound to both EM and PM groups.

-

In a separate session, pre-treat the EM group with a potent CYP2D6 inhibitor (e.g., quinidine) prior to hydrocodone administration.[17]

-

Collect blood samples at regular intervals over a 24-hour period.

-

-

Analysis:

-

Analyze plasma samples for concentrations of hydrocodone and hydromorphone using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate pharmacokinetic parameters (e.g., Cmax, AUC, t½) for both hydrocodone and hydromorphone in all groups.

-

-

Outcome Measures: Compare the formation of hydromorphone and the pharmacokinetic profiles of hydrocodone between EMs, PMs, and quinidine-treated EMs to elucidate the contribution of CYP2D6 to hydrocodone metabolism.[17]

Human Abuse Potential (HAP) Study of an Abuse-Deterrent Formulation (ADF) of Hydrocodone

Objective: To assess the abuse potential of an investigational abuse-deterrent formulation of hydrocodone compared to a standard immediate-release (IR) formulation and placebo.

Methodology:

-

Participant Selection: Recruit experienced, non-dependent recreational opioid users who can distinguish the effects of an active opioid from placebo.[4][18]

-

Study Design: A randomized, double-blind, placebo- and active-controlled, multi-period crossover study.[4][18]

-

Treatments:

-

Placebo

-

Intact investigational ADF hydrocodone

-

Crushed/manipulated investigational ADF hydrocodone

-

Standard IR hydrocodone (positive control)

-

-

Procedure: Each participant receives each treatment in a separate study period, with a washout period in between.

-

Data Collection: Subjective measures are collected at multiple time points after dosing, including:

-

Analysis: Statistical comparison of the primary and secondary endpoints between the different treatment arms to determine if the ADF formulation shows a lower abuse potential than the standard IR formulation.[4]

Mechanism of Action and Signaling Pathways

Hydrocodone exerts its analgesic and other effects primarily as an agonist at the mu (μ)-opioid receptor, which is a G-protein coupled receptor (GPCR).[19][20] It also has activity at the delta (δ) and kappa (κ) opioid receptors, particularly at higher doses.[19] The binding of hydrocodone to the μ-opioid receptor initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade initiated by hydrocodone.

Experimental Workflow for a Human Abuse Potential Study

Caption: Generalized workflow for a human abuse potential clinical trial.

Conclusion

The journey of this compound from its synthesis in post-World War I Germany to its current status as a highly regulated and widely used analgesic is a compelling narrative in the history of pharmacology. While its efficacy in managing pain is well-established, its high potential for abuse and addiction has necessitated significant shifts in its clinical application and regulatory oversight. The ongoing development of abuse-deterrent formulations represents the latest chapter in the long and evolving story of this important, yet controversial, medication. For researchers and drug development professionals, the history of hydrocodone serves as a crucial case study in the complex interplay between chemical innovation, therapeutic benefit, and public health considerations.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]

- 4. Abuse Potential with Oral Route of Administration of a Hydrocodone Extended-Release Tablet Formulated with Abuse-Deterrence Technology in Nondependent, Recreational Opioid Users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9273060B2 - Processes for making hydrocodone, hydromorphone and their derivatives - Google Patents [patents.google.com]

- 6. Population pharmacokinetic analysis for hydrocodone following the administration of this compound extended-release capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purdue Pharma L.P. Announces Positive Phase 3 Clinical Trial Results of Once-Daily this compound Extended-Release Tablets [prnewswire.com]

- 8. fda.gov [fda.gov]

- 9. Pharmacokinetic Profile and Sustained 24-hour Analgesia of a Once-daily this compound Extended-release Tablet with Abuse-deterrent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A long-term, open-label safety study of single-entity this compound extended release for the treatment of moderate to severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]

- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. researchgate.net [researchgate.net]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Human Abuse Potential Study Design [drvince.com]

- 19. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Hydrocodone Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of hydrocodone bitartrate (B1229483), a semi-synthetic opioid analgesic. Understanding the stability of hydrocodone bitartrate and the formation of its degradation products is critical for the development of stable pharmaceutical formulations, ensuring patient safety, and meeting regulatory requirements. This document details the primary degradation pathways, including hydrolysis, oxidation, and photodegradation, and identifies the known byproducts. It also provides detailed experimental protocols for forced degradation studies and the analytical methods used for the identification and quantification of degradants.

Core Degradation Pathways

This compound is susceptible to degradation under various stress conditions, leading to the formation of several byproducts. The principal degradation pathways are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, particularly under acidic and alkaline conditions, often accelerated by heat.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and high temperatures, the primary degradation reaction is the O-demethylation of the methoxy (B1213986) group at the 3-position of the morphinan (B1239233) ring, resulting in the formation of hydromorphone (also known as dihydromorphinone).[1][2][3][4] Studies have shown that this conversion is temperature-dependent, with significant degradation occurring at elevated temperatures.[3] While hydromorphone is the main product, other unidentified degradation products are also formed, indicating a complex degradation pathway.[4]

Alkaline Hydrolysis: Hydrocodone also degrades under alkaline conditions. One study noted that complete degradation was only observed at a pH of 14. Further research is needed to fully characterize the degradation products formed under these conditions.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the degradation of hydrocodone. A potential byproduct of oxidation is the formation of Hydrocodone N-oxide , where the tertiary amine in the morphinan structure is oxidized.[2][5] The N-oxide is a known metabolite of hydrocodone and can also be formed through chemical oxidation.[5]

Photodegradation

Exposure to light, particularly UV radiation, can cause the degradation of this compound, although in some studies, the extent of degradation was relatively low.[1] The specific chemical structures of the photolytic degradation products are not extensively documented in the reviewed literature.

Thermal Degradation

Thermal stress can also contribute to the degradation of this compound. However, the percentage of degradation under thermal stress is generally reported to be low.[1] One FDA document lists Hydrocodone Diol as a potential degradation product, though the specific conditions for its formation are not detailed.

Quantitative Data on this compound Degradation

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions. The following table summarizes the quantitative data from a stability-indicating HPLC method development study for a combination product of this compound and guaifenesin.[1]

| Degradation Condition | Stressor | This compound Degradation (%) | Reference |

| Acidic | 1N HCl | 12.1 | [1] |

| Alkaline | 1N NaOH | 13.0 | [1] |

| Oxidative | 30% Hydrogen Peroxide | 14.7 | [1] |

| Reductive | 10% Sodium Bisulphite | 7.0 | [1] |

| Thermal | Heat | 4.6 | [1] |

| Photolytic | UV Light | 3.0 | [1] |

Experimental Protocols

Detailed methodologies are crucial for replicating and validating stability studies. The following sections outline typical experimental protocols for forced degradation studies of this compound.

Forced Degradation Study Protocol

This protocol is based on a study by Raju et al. (2023) and general guidelines for forced degradation studies.[1]

Objective: To induce partial degradation of this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

-

This compound sample

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

10% Sodium Bisulphite solution

-

HPLC grade water

-

HPLC grade methanol (B129727) and acetonitrile

-

Orthophosphoric acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).

-

Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. The duration of exposure should be monitored to achieve the target degradation. After the stipulated time, neutralize the solution with an equivalent amount of 1N NaOH.

-

Alkali Degradation: To an aliquot of the stock solution, add an equal volume of 1N NaOH. After the desired time, neutralize the solution with an equivalent amount of 1N HCl.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide. Monitor the reaction until the target degradation is achieved.

-

Reductive Degradation: Treat an aliquot of the stock solution with a 10% sodium bisulphite solution.

-

Thermal Degradation: Subject a solid sample of this compound to heat (e.g., in a controlled temperature oven). The specific temperature and duration will depend on the stability of the compound. After exposure, dissolve the sample in the diluent.

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method used for the simultaneous quantification of this compound and its degradation products.[1]

-

Column: Agilent C18 (150 mm x 4.6 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile and 0.1% Ortho Phosphoric acid buffer (50:50, v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 247 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Visualization of Pathways and Workflows

Degradation Pathways

References

A Technical Guide to the Physicochemical Properties of Hydrocodone Bitartrate for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the essential physicochemical properties of hydrocodone bitartrate (B1229483), a critical active pharmaceutical ingredient (API) in pain management. Understanding these characteristics is fundamental for the rational design and development of stable, effective, and bioavailable dosage forms. This guide consolidates key quantitative data, details the experimental methodologies for their determination, and visualizes complex pathways and workflows to support formulation research.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical profile of hydrocodone bitartrate is the cornerstone of successful formulation. These properties influence everything from API processability and stability to its ultimate biopharmaceutical performance.

Chemical Identity and Structure

This compound is the hydrogen tartrate salt of hydrocodone, a semi-synthetic opioid agonist.

-

IUPAC Name : (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid.[1][2]

-

CAS Number : 143-71-5 (anhydrous); 34195-34-1 (hemipentahydrate).[3]

-

Molecular Formula : C₁₈H₂₁NO₃ · C₄H₆O₆ (anhydrous).[4]

-

Chemical Structure :

Figure 1: Chemical Structures of Hydrocodone and Bitartrate.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound relevant to formulation. These values are critical inputs for pre-formulation assessment, excipient selection, and manufacturing process design.

| Property | Value | References |

| Molecular Weight | 449.46 g/mol (anhydrous) 494.50 g/mol (hemipentahydrate) | [5],[3] |

| Melting Point (°C) | 146 - 148 (anhydrous) 198 | [5],[6] |

| pKa | 8.23 | [6] |

| LogP (Octanol/Water) | 1.2 | [6] |

| Appearance | Fine, white crystals or crystalline powder. It is affected by light. | [3] |

| Hygroscopicity | Hygroscopic crystalline powder. | [3] |

Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. This compound exhibits pH-dependent solubility.

| Solvent/Medium | Solubility | pH (if applicable) | References |

| Water | Soluble / Freely Soluble 62 mg/mL | 3.2 - 3.8 (for a 2% solution) | [3],[5] |

| 0.1 N HCl | 113.4 mg/mL | 1.2 | [7] |

| Acetate (B1210297) Buffer | 228.9 mg/mL | 4.5 | [7] |

| Phosphate (B84403) Buffer | 109.4 mg/mL | 6.8 | [7] |

| Ethanol | Slightly Soluble / Soluble | - | [3],[5] |

| Chloroform | Insoluble | - | [3] |

| Ether | Insoluble | - | [3] |

| DMF | 30 mg/mL | - | [4] |

| DMSO | 30 mg/mL | - | [4] |

Experimental Protocols for Physicochemical Characterization

Detailed and standardized methodologies are essential for obtaining reliable and reproducible physicochemical data. The following sections outline protocols for key characterization experiments.

Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method recommended by the World Health Organization (WHO) for determining equilibrium solubility.[8][9]

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound API

-

pH Buffers (pH 1.2, 4.5, 6.8)

-

Purified Water

-

Mechanical shaker or agitator with temperature control (37 ± 1 °C)

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

-

Prepare the required pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8).

-

Add an excess amount of this compound to a known volume of each buffer solution in a sealed container. The excess solid should be clearly visible.

-

Place the containers in a mechanical shaker set to 37 ± 1 °C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. This duration should be established during preliminary testing.

-

After agitation, allow the samples to settle.

-